9aH-imidazo[1,5-a]quinoxalin-4-one

AMPA receptor antagonist regioselectivity neuroprotection

9aH-Imidazo[1,5-a]quinoxalin-4-one (PubChem CID structure; MW 185.18 g/mol) is a fused tricyclic heterocycle comprising an imidazole ring ortho-condensed with a quinoxalin-4-one moiety. This core scaffold serves as the structural foundation for diverse pharmacologically active derivatives, including high-affinity ligands for GABAA/benzodiazepine receptors (e.g., Panadiplon/U-78875) , potent phosphodiesterase (PDE9, PDE10A) inhibitors , irreversible Bruton's tyrosine kinase (BTK) inhibitors , and Src-family kinase p56Lck inhibitors such as BMS-238497.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
Cat. No. B12360595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9aH-imidazo[1,5-a]quinoxalin-4-one
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CC2C(=NC(=O)C3=CN=CN23)C=C1
InChIInChI=1S/C10H7N3O/c14-10-9-5-11-6-13(9)8-4-2-1-3-7(8)12-10/h1-6,8H
InChIKeyHSENZBQSCKJVEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9aH-Imidazo[1,5-a]quinoxalin-4-one: A Privileged Heterocyclic Scaffold for Multi-Target Drug Discovery


9aH-Imidazo[1,5-a]quinoxalin-4-one (PubChem CID structure; MW 185.18 g/mol) is a fused tricyclic heterocycle comprising an imidazole ring ortho-condensed with a quinoxalin-4-one moiety [1]. This core scaffold serves as the structural foundation for diverse pharmacologically active derivatives, including high-affinity ligands for GABAA/benzodiazepine receptors (e.g., Panadiplon/U-78875) [2], potent phosphodiesterase (PDE9, PDE10A) inhibitors [3], irreversible Bruton's tyrosine kinase (BTK) inhibitors [4], and Src-family kinase p56Lck inhibitors such as BMS-238497 [5]. The scaffold's synthetic accessibility via multiple robust routes—including a three-step, 60% overall yield strategy [6]—has enabled extensive structure–activity relationship (SAR) exploration across at least six distinct therapeutic target classes.

Why Closely Related Quinoxaline Scaffolds Cannot Substitute for 9aH-Imidazo[1,5-a]quinoxalin-4-one in Target-Focused Programs


Despite superficial structural similarity among imidazoquinoxaline isomers, the regio chemistry of the imidazole ring fusion is a critical determinant of biological activity. In a direct comparative study, 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone (5a) exhibited high AMPA receptor affinity (Ki = 0.057 μM), comparable to NBQX (Ki = 0.060 μM), while the [1,5-a] regioisomer (5b) showed no or weak affinity [1]. This demonstrates that the [1,5-a] scaffold and the [1,2-a] scaffold are not interchangeable for AMPA receptor programs. Conversely, the [1,5-a] scaffold uniquely supports potent Lck inhibition (BMS-238497: IC50 = 2 nM) [2], picomolar PDE10A inhibition (IC50 = 0.037 nM) [3], and high-affinity GABAA/BZ receptor modulation (Panadiplon) [4]—activities not replicated by the [1,2-a] or triazoloquinoxaline congeners in the same assays. Generic substitution with a different regioisomer therefore risks complete loss of target engagement.

Head-to-Head and Cross-Study Quantitative Differentiation of 9aH-Imidazo[1,5-a]quinoxalin-4-one vs. Closest Analogs


AMPA Receptor Affinity: [1,5-a] vs. [1,2-a] Regioisomers — A Critical Selectivity Determinant

In a direct head-to-head comparison within the same study, two imidazoquinoxalinone regioisomers were evaluated for AMPA receptor binding affinity. The [1,2-a] regioisomer (compound 5a) demonstrated high affinity with a Ki of 0.057 μM, comparable to the reference antagonist NBQX (Ki = 0.060 μM). In contrast, the [1,5-a] regioisomer (compound 5b) showed no or weak affinity for the AMPA receptor [1]. This stark difference establishes that the [1,5-a] scaffold is unsuitable for AMPA-targeted programs, while simultaneously highlighting its orthogonal selectivity profile that avoids AMPA-related off-target effects—a critical advantage when optimizing for other targets such as Lck, PDE10A, or GABAA/BZ receptors.

AMPA receptor antagonist regioselectivity neuroprotection

Lck Kinase Inhibition: BMS-238497 (Imidazo[1,5-a]quinoxaline Derivative) vs. Clinical-Stage Kinase Inhibitors

BMS-238497, a 7,8-dimethoxy-4-(2-chloro-4-methylphenylamino) derivative of the imidazo[1,5-a]quinoxaline core, exhibits exceptional enzymatic potency against the Src-family kinase p56Lck with an IC50 of 2 nM, and demonstrates functional activity by blocking T-cell proliferation with an IC50 of 0.67 μM [1]. This potency exceeds that of many clinically evaluated Lck inhibitors. The imidazo[1,5-a]quinoxalin-4-one ring system was constructed via a novel three-step synthetic route with 60% overall yield, expressly enabling the efficient synthesis of BMS-238497 [2]. No corresponding [1,2-a] regioisomer or triazoloquinoxaline analog has demonstrated comparable Lck inhibitory activity in published studies.

Lck inhibitor immuno-oncology T-cell proliferation

PDE10A Inhibition: Picomolar Potency and High Selectivity of Imidazo[1,5-a]quinoxaline Derivatives

Fluorinated imidazo[1,5-a]quinoxaline derivatives have been developed as highly potent PDE10A inhibitors. Compound 32 (a 1,8-dipyridinyl-substituted derivative) achieved an IC50 of 0.037 nM (37 pM), while compounds 16 and 17 showed IC50 values of 0.12 nM and 0.048 nM, respectively [1]. Critically, bromine-containing analogs within this series exhibited selectivity factors greater than 38-fold against other PDE isoforms [1]. In contrast, imidazo[1,2-a]quinoxaline derivatives have been reported primarily as PDE4 inhibitors, with PDE4 inhibition resulting in cAMP elevation and TNF-α suppression [2]. This PDE isoform selectivity divergence between the [1,5-a] and [1,2-a] scaffolds is a key differentiation point.

PDE10A inhibitor schizophrenia PET imaging agent

GABAA/Benzodiazepine Receptor Affinity: Imidazo[1,5-a]quinoxalin-4-one Ureas vs. Classical Benzodiazepines

Panadiplon (U-78875), a 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-isopropyl derivative of imidazo[1,5-a]quinoxalin-4-one, binds with high affinity to benzodiazepine receptors and demonstrates a unique mixed agonist/antagonist profile. In behavioral models, U-78875 showed anxiolytic potency comparable to diazepam (1–3 mg/kg i.p. in Vogel and Cook-Davidson assays), yet its diazepam antagonist potency was 10- to 100-fold greater than that of flumazenil, the clinical benzodiazepine antagonist [1]. Crucially, U-78875 produced minimal impairment of rotarod performance at doses up to 30 mg/kg, whereas diazepam caused significant impairment at 10 mg/kg [1]. The [1,5-a] urea series displayed high affinity (Ki values in the low nanomolar range) [2], while the corresponding [1,5-a]quinoxalin-4-one series (endocyclic carbonyl) had substantially decreased binding affinity compared to the urea series [3]—a key SAR distinction within the scaffold family itself.

GABAA receptor anxiolytic benzodiazepine receptor ligand

Synthetic Accessibility: Three-Step Construction of the Imidazo[1,5-a]quinoxalin-4-one Core vs. Multi-Step Alternative Routes

A highly efficient three-step synthetic strategy for the imidazo[1,5-a]quinoxalin-4-one ring system was developed involving condensation of o-nitroaniline with glyoxylate, followed by TosMIC reagent treatment to yield 1-(o-nitrophenyl)imidazole-5-carboxylate, and final reductive cyclization to afford the target scaffold in 60% overall yield [1]. This methodology was successfully applied to the synthesis of BMS-238497 [1]. In contrast, earlier synthetic approaches relying on intramolecular nucleophilic aromatic substitution of ortho-halonitrobenzene derivatives were limited by substrate scope; the ring closure failed with electron-donating substituents (e.g., R = OMe) on fluoroanilines [2]. Alternative methods required four distinct synthetic routes depending on substitution pattern, limiting scalability and diversity-oriented synthesis [3].

heterocyclic synthesis scalable synthesis medicinal chemistry

Optimal Research and Procurement Scenarios for 9aH-Imidazo[1,5-a]quinoxalin-4-one and Its Derivatives


CNS Drug Discovery: GABAA/BZ Receptor Modulators with Reduced Side-Effect Liability

Procurement of the 9aH-imidazo[1,5-a]quinoxalin-4-one scaffold is indicated for programs seeking non-benzodiazepine anxiolytics that retain GABAA/BZ receptor efficacy while avoiding sedation, motor impairment, and amnesia. Panadiplon (U-78875), a direct derivative, demonstrated anxiolytic potency comparable to diazepam at 1–3 mg/kg i.p. with 10- to 100-fold greater benzodiazepine antagonist potency than flumazenil, and no rotarod impairment at doses up to 30 mg/kg [1]. The piperazine urea subseries further yielded partial agonists with excellent oral bioavailability and minimal benzodiazepine-type side effects in preclinical models [2]. Programs seeking benzodiazepine-site partial agonists or mixed agonist/antagonists should select this scaffold over classical 1,4-benzodiazepines or the [1,2-a] regioisomer, which lacks comparable GABAA/BZ pharmacology.

Immuno-Oncology and T-Cell-Mediated Disease: Lck Kinase Inhibitor Development

The imidazo[1,5-a]quinoxalin-4-one core is the validated synthetic precursor to BMS-238497, a potent Lck inhibitor (IC50 = 2 nM) that blocks T-cell proliferation (IC50 = 0.67 μM) [1]. Procurement of this scaffold is appropriate for teams pursuing Src-family kinase inhibition in hematological cancers or autoimmune indications. The three-step synthetic route (60% overall yield) enables rapid analog generation for lead optimization [2]. In contrast, imidazo[1,2-a]quinoxaline and pyrazolo[1,5-a]quinoxaline derivatives have not produced comparable Lck inhibitors, despite being evaluated across multiple target classes including IKK1/IKK2 [3].

CNS PET Imaging Agent Development: PDE10A-Targeted Radiotracers

Fluorinated imidazo[1,5-a]quinoxaline derivatives have achieved picomolar PDE10A inhibition (compound 32: IC50 = 0.037 nM) with selectivity factors >38 against other PDE isoforms [1]. The scaffold's amenability to 18F incorporation via nucleophilic substitution on 2-fluoropyridine residues makes it directly suitable for PET imaging agent development targeting striatal PDE10A in schizophrenia and Huntington's disease [1]. Bromine-containing analogs with high selectivity are particularly valuable as cold reference standards for radiotracer validation [1]. Procurement of the core scaffold for PDE10A programs is recommended over the [1,2-a] scaffold, which is primarily associated with PDE4 inhibition and cAMP modulation [2].

Antimicrobial Resistance Programs: Imidazo[1,5-a]quinoxaline-Derived Pyridinium Salts

Imidazo[1,5-a]quinoxalin-4-one derivatives bearing pyridinium moieties have demonstrated well-defined bacteriostatic and fungistatic activities with MIC values comparable to reference antimicrobial agents [1]. The antimicrobial activity is modulated by alkyl substituents at position 1 of the pyridine ring and position 5 of the imidazo[1,5-a]quinoxaline system [1]. This scaffold supports further diversification for structure–activity relationship studies targeting drug-resistant pathogens.

Quote Request

Request a Quote for 9aH-imidazo[1,5-a]quinoxalin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.